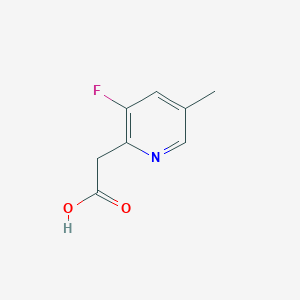
N-Fmoc-O4-(2-bromobenzyloxycarbonyl)-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Tyr(2-Br-Z)-OH, also known as 9-fluorenylmethyloxycarbonyl-tyrosine(2-bromo-benzyloxycarbonyl)-OH, is a derivative of tyrosine. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protective group for the amino function, while the 2-bromo-benzyloxycarbonyl group protects the phenolic hydroxyl group of tyrosine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(2-Br-Z)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group and the protection of the phenolic hydroxyl group with the 2-bromo-benzyloxycarbonyl group. The process generally follows these steps:
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is protected by reacting it with 2-bromo-benzyloxycarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of Fmoc-Tyr(2-Br-Z)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(2-Br-Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, while the 2-bromo-benzyloxycarbonyl group can be removed using hydrogenation or other reductive methods.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation for 2-bromo-benzyloxycarbonyl removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of bases like N,N-diisopropylethylamine (DIEA).
Major Products Formed
Deprotection: Tyrosine with free amino and phenolic hydroxyl groups.
Coupling: Peptides with Fmoc-Tyr(2-Br-Z)-OH incorporated into the sequence.
Scientific Research Applications
Chemistry
Fmoc-Tyr(2-Br-Z)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of complex peptide sequences.
Biology
In biological research, Fmoc-Tyr(2-Br-Z)-OH is used to synthesize peptides that are used as substrates or inhibitors in enzymatic studies. It is also used in the development of peptide-based drugs.
Medicine
The compound is used in the synthesis of peptide therapeutics and diagnostic agents. Peptides synthesized using Fmoc-Tyr(2-Br-Z)-OH can be used in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the pharmaceutical industry, Fmoc-Tyr(2-Br-Z)-OH is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Fmoc-Tyr(2-Br-Z)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The 2-bromo-benzyloxycarbonyl group protects the phenolic hydroxyl group, allowing for selective deprotection and further functionalization.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr(2-Br-Z)-OH but with a tert-butyl group protecting the phenolic hydroxyl group.
Fmoc-Tyr(OH)-OH: Lacks the additional protective group on the phenolic hydroxyl group.
Uniqueness
Fmoc-Tyr(2-Br-Z)-OH is unique due to the presence of the 2-bromo-benzyloxycarbonyl group, which provides additional protection to the phenolic hydroxyl group. This allows for more selective and controlled deprotection steps, making it particularly useful in the synthesis of complex peptides.
Properties
IUPAC Name |
3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26BrNO7/c33-28-12-6-1-7-21(28)18-40-32(38)41-22-15-13-20(14-16-22)17-29(30(35)36)34-31(37)39-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h1-16,27,29H,17-19H2,(H,34,37)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNBLNJKURMWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26BrNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)
![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
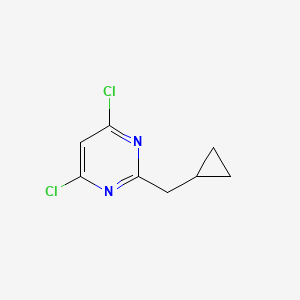
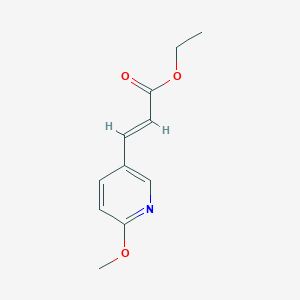
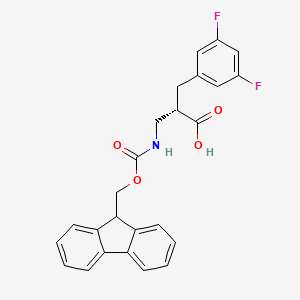
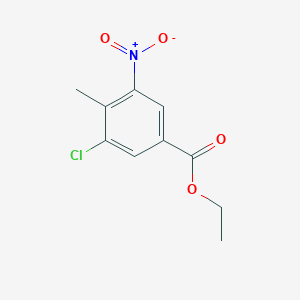

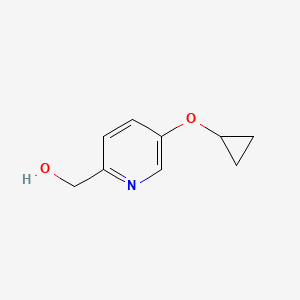
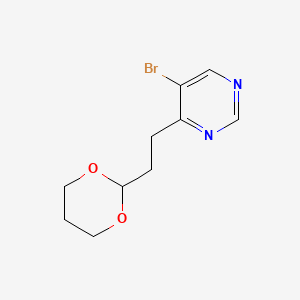

![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
